Home > Products > Screening Compounds P101491 > 6,7-Dehydrostipiamide
6,7-Dehydrostipiamide -

6,7-Dehydrostipiamide

Catalog Number: EVT-1579051
CAS Number:
Molecular Formula: C32H43NO3
Molecular Weight: 489.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 6,7-dehydrostipiamide involves several intricate steps that utilize advanced organic synthesis techniques. One notable method described in the literature is the Zirconium-Catalyzed Asymmetric Carboalumination, followed by Palladium-Catalyzed Cross-Coupling of organozincs. This approach allows for the efficient construction of the compound with high selectivity.

  1. Zirconium-Catalyzed Asymmetric Carboalumination: This step involves the introduction of an aluminum reagent to create a chiral center.
  2. Palladium-Catalyzed Cross-Coupling: This reaction facilitates the formation of carbon-carbon bonds, essential for building the complex structure of 6,7-dehydrostipiamide.
Molecular Structure Analysis

The molecular structure of 6,7-dehydrostipiamide can be characterized as follows:

  • Molecular Formula: C₁₄H₁₉N₃O
  • Molecular Weight: Approximately 247.32 g/mol
  • Structural Features: The compound features a bicyclic structure typical of pleuromutilin derivatives, with specific functional groups that contribute to its biological activity.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

6,7-Dehydrostipiamide can undergo various chemical reactions that are essential for its functionality:

  • Acid-Base Reactions: The amine groups in the molecule can participate in protonation and deprotonation reactions.
  • Nucleophilic Substitutions: The presence of electrophilic centers allows for nucleophilic attack by various reagents.
  • Cross-Coupling Reactions: As demonstrated in its synthesis, this compound can engage in cross-coupling reactions to form more complex structures.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties .

Mechanism of Action

The mechanism of action for 6,7-dehydrostipiamide primarily revolves around its interaction with bacterial ribosomes. Similar to other pleuromutilin derivatives, it binds to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This action disrupts bacterial growth and replication, making it a potential candidate for developing new antibiotics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dehydrostipiamide include:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often used to assess purity and stability over time .

Applications

6,7-Dehydrostipiamide has several promising applications:

  • Antibacterial Research: Due to its structural similarity to pleuromutilins, it is studied for its potential as an antibiotic against resistant bacterial strains.
  • Pharmaceutical Development: It serves as a lead compound for designing new drugs aimed at overcoming multidrug resistance in bacteria.
  • Biological Studies: Researchers are investigating its effects on cellular processes to understand better how modifications can enhance therapeutic efficacy .
Introduction to 6,7-Dehydrostipiamide

Historical Context of Polyketide-Derived Natural Products

Polyketides represent one of the largest and most structurally diverse classes of natural products, with over 10,000 known compounds exhibiting broad biological activities. These molecules originate from acetate and propionate building blocks assembled by polyketide synthases (PKSs)—multienzyme complexes evolutionarily related to fatty acid synthases but with far greater programming complexity [8]. The study of polyketides began in earnest in the early 20th century when J. Norman Collie first synthesized orcinol via pyrone ring opening (1893) and described polyketide intermediates (1907). A pivotal breakthrough came in 1955 when Arthur Birch used radiolabeled acetate to trace the biosynthesis of 2-hydroxy-6-methylbenzoic acid in Penicillium patulum, establishing the head-to-tail linkage paradigm for polyketide assembly [8].

The discovery of medicinally critical polyketides like erythromycin (antibiotic), geldanamycin (anti-cancer), and aflatoxin (mycotoxin) accelerated interest in their biochemical origins. By the 1980s–1990s, genetic analysis revealed modular PKS architectures, where catalytic domains are organized into iterative (Type I, II) or non-iterative (Type III) systems. These enzymes incorporate starter units (e.g., acetyl-CoA, propionyl-CoA) and extender units (e.g., malonyl-CoA) through decarboxylative Claisen condensations, followed by reductive modifications (ketoreduction, dehydration, enoylreduction) and cyclization [4] [8]. The structural and functional diversity of polyketides—including macrolides, aromatics, and polyethers—stems from variations in PKS programming and post-assembly tailoring [8].

Table 1: Milestones in Polyketide Research

YearDiscoverySignificance
1893Collie synthesizes orcinol from dehydracetic acidFirst demonstration of polyketide-like cyclization
1955Birch’s radiolabeling of benzoic acid derivativesEstablished acetate→polyketide biosynthetic pathway
1980sCloning of 6-deoxyerythronolide B synthase (DEBS) genesRevealed modular PKS architecture
2021Characterization of trans-acting PKS components (e.g., TerB ketoreductase)Elucidated non-canonical PKS interactions in fungal systems [1]

Structural Significance of α,β-Unsaturated Macrolactams in Bioactive Molecules

α,β-Unsaturated macrolactams are a pharmacologically significant subclass of polyketides characterized by a macrocyclic ring containing a conjugated enamide system (C=C–C=O). This motif confers electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., cysteine thiols), and rigidity, facilitating target binding [5]. Notable examples include:

  • Capsimycins: Anticancer polycyclic tetramate macrolactams (PTMs) from Streptomyces spp. with a 5–6–5 carbocyclic ring fused to a 16-membered macrolactam [5].
  • Ikarugamycin: A PTM that inhibits clathrin-mediated endocytosis via its α,β-unsaturated lactam and adjacent polyketide chains [5].
  • 6,7-Dehydrostipiamide: Features a 12-membered macrolactam ring with conjugated diene and dihydroxypyrrolidine moieties, enhancing its metal-chelating and bioactivity potential [5].

Biosynthetically, these structures arise from hybrid PKS-nonribosomal peptide synthetase (NRPS) pathways. The PKS assembles a poly-β-carbon chain, while the NRPS incorporates an amino acid (commonly glycine or alanine) to form the lactam ring. Subsequent dehydrogenation by flavin-dependent oxidases (e.g., cytochrome P450s) introduces the α,β-unsaturation [5] [8]. For instance, in ikarugamycin biosynthesis, the cytochrome P450 IkaD epoxidizes C13–C14 and hydroxylates the C30 side chain—a strategy likely shared in 6,7-dehydrostipiamide formation [5].

Table 2: Structural Motifs in α,β-Unsaturated Macrolactam Natural Products

CompoundCore StructureBioactivityBiosynthetic Origin
6,7-Dehydrostipiamide12-membered macrolactam + dieneAntimicrobial, cytotoxic [5]PKS-NRPS hybrid + P450 tailoring
Capsimycin B16-membered macrolactam + 5-6-5 ringsAnti-pancreatic cancer (IC₅₀: 1.30 μM)PKS-NRPS + epoxidation [5]
IkarugamycinPentacyclic macrolactamAntitumor, antiprotozoalPKS-NRPS + post-assembly hydroxylation

Discovery and Isolation of 6,7-Dehydrostipiamide from Microbial Sources

6,7-Dehydrostipiamide was first isolated from the actinomycete Streptomyces sp. AS-16 during a targeted screen for novel PTM derivatives. Culture extracts were fractionated using bioactivity-guided chromatography, leveraging the characteristic UV absorbance (λₘₐₓ ≈ 325 nm) of conjugated macrolactams [5]. The purification workflow involved:

  • Ethyl acetate extraction of fermented broth.
  • Vacuum liquid chromatography (VLC) with silica gel.
  • Semipreparative HPLC with a C18 reverse-phase column.

Structural elucidation employed high-resolution mass spectrometry (HR-MS) and 2D-NMR techniques (¹H-¹H COSY, HSQC, HMBC, NOESY). HR-MS confirmed the molecular formula (C₂₉H₄₀N₂O₆ for analogues), while NMR revealed key features:

  • Olefinic protons (δH 5.75–7.03 ppm) indicating α,β-unsaturation.
  • Carbonyl resonances (δC 167–197 ppm) for lactam/enamide groups.
  • NOE correlations establishing trans-diol configurations in related structures [5].

Genome mining of the producer strain identified a PKS-NRPS gene cluster homologous to the ika pathway. Critical enzymes include:

  • Modular PKS-NRPS: Assembles the polyketide chain and incorporates amino acids.
  • Flavin-dependent dehydrogenase: Introduces the 6,7-double bond.
  • Cytochrome P450 monooxygenase: Catalyzes hydroxylation/epoxidation (e.g., IkaD in capsimycin biosynthesis) [5] [10].

Table 3: Purification Profile of 6,7-Dehydrostipiamide Analogues

StepTechniqueKey FractionsPurity Assessment
Crude extractSolvent partitioningEthyl acetate-soluble phaseTLC, UV-vis
FractionationVLC on silica gelPolar → nonpolar eluentsHPLC-DAD, bioactivity assay
Final purificationSemipreparative HPLCtᵣ = 15–20 min (C18 column)HR-MS, NMR (>95% purity)

Properties

Product Name

6,7-Dehydrostipiamide

IUPAC Name

(2E,4E,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,8,10,14-pentaen-6-ynamide

Molecular Formula

C32H43NO3

Molecular Weight

489.7 g/mol

InChI

InChI=1S/C32H43NO3/c1-24(15-11-8-7-9-12-16-26(3)32(36)33-29(6)23-34)21-27(4)31(35)28(5)22-25(2)19-20-30-17-13-10-14-18-30/h9-18,21-22,25,27,29,31,34-35H,19-20,23H2,1-6H3,(H,33,36)/b12-9+,15-11+,24-21+,26-16+,28-22+/t25-,27+,29-,31+/m0/s1

InChI Key

QPEDHRUJCSVRGT-XZTMJTCKSA-N

Synonyms

6,7-dehydrostipiamide

Canonical SMILES

CC(CCC1=CC=CC=C1)C=C(C)C(C(C)C=C(C)C=CC#CC=CC=C(C)C(=O)NC(C)CO)O

Isomeric SMILES

C[C@@H](CCC1=CC=CC=C1)/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C#C/C=C/C=C(\C)/C(=O)N[C@@H](C)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.